molecular formula C13H6Cl2F2N2 B13686814 6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine

6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13686814
M. Wt: 299.10 g/mol
InChI Key: OSTZKMBBSMUVIM-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine typically involves multistep reactions. One common method includes the condensation of 2,6-difluorobenzaldehyde with 2-amino-3,5-dichloropyridine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often require the use of catalysts and specific temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms play a crucial role in enhancing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
  • 6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine
  • 6,8-Dichloro-2-(2,6-dichlorophenyl)imidazo[1,2-a]pyridine

Uniqueness

6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability and reactivity. This combination of halogens also contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C13H6Cl2F2N2

Molecular Weight

299.10 g/mol

IUPAC Name

6,8-dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H6Cl2F2N2/c14-7-4-8(15)13-18-11(6-19(13)5-7)12-9(16)2-1-3-10(12)17/h1-6H

InChI Key

OSTZKMBBSMUVIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CN3C=C(C=C(C3=N2)Cl)Cl)F

Origin of Product

United States

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